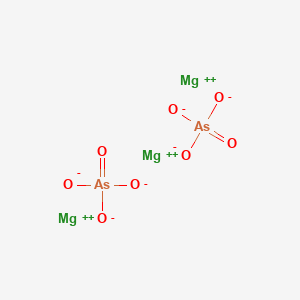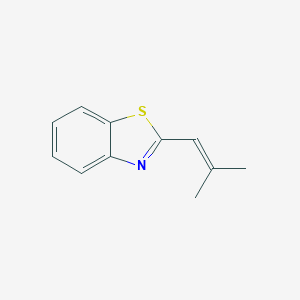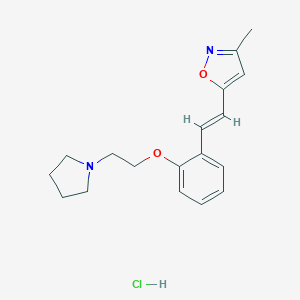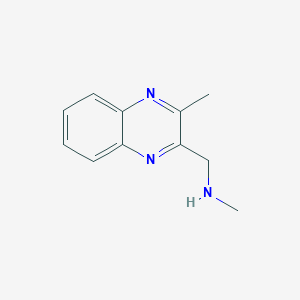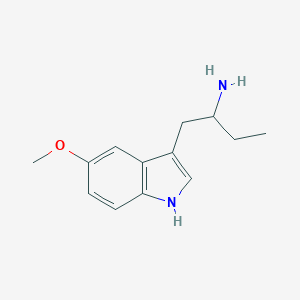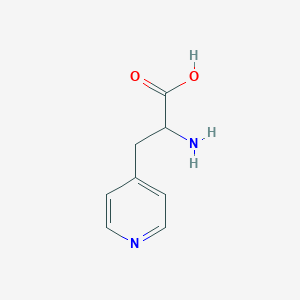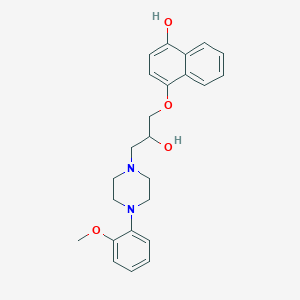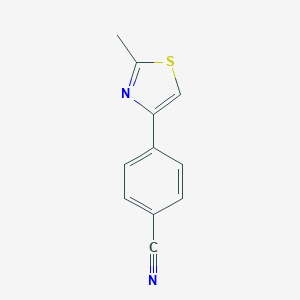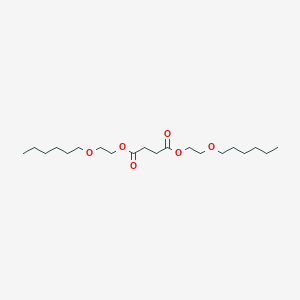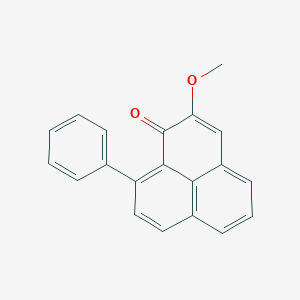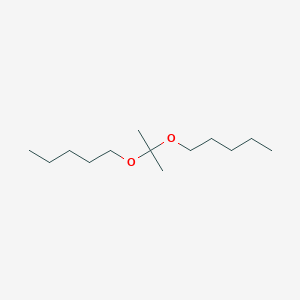
1,2-Epoxy-1-methylcyclohexane
描述
1,2-Epoxy-1-methylcyclohexane is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a characteristic odor and is known for its role as an intermediate in organic synthesis. The compound features a three-membered epoxide ring fused to a six-membered cyclohexane ring, with a methyl group attached to the epoxide ring.
准备方法
1,2-Epoxy-1-methylcyclohexane can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
- One common method involves the reaction of 1-methyl-1-cyclohexene with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under mild conditions. This reaction proceeds via an electrophilic addition mechanism, where the peracid adds to the double bond of 1-methyl-1-cyclohexene, forming the epoxide ring.
- Another method involves the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to oxidize 1-methyl-1-cyclohexene to this compound.
-
Industrial Production Methods
- Industrially, this compound is produced using similar methods but on a larger scale. The choice of oxidizing agent and catalyst can vary depending on the desired yield and purity of the product. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
化学反应分析
1,2-Epoxy-1-methylcyclohexane undergoes various chemical reactions, including:
-
Ring-Opening Reactions
Acid-Catalyzed Ring-Opening: In the presence of acids such as hydrochloric acid or sulfuric acid, the epoxide ring can be opened to form trans-1,2-diols. For example, the reaction with hydrochloric acid yields 2-chloro-1-methylcyclohexanol.
Base-Catalyzed Ring-Opening: Strong nucleophiles such as hydroxide ions can also open the epoxide ring, leading to the formation of 1,2-diols.
-
Substitution Reactions
Nucleophilic Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.
-
Oxidation and Reduction
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the epoxide ring can yield the corresponding alcohols.
科学研究应用
1,2-Epoxy-1-methylcyclohexane has several applications in scientific research:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- The compound serves as a model substrate in studies of epoxide ring-opening mechanisms and stereochemistry.
-
Biology and Medicine
- Research on the biological activity of epoxide-containing compounds often involves this compound as a reference compound.
- It is used in the development of enzyme inhibitors and other bioactive molecules.
-
Industry
- The compound is utilized in the production of polymers and resins, where its reactivity with other monomers is exploited to create cross-linked materials.
作用机制
The mechanism of action of 1,2-epoxy-1-methylcyclohexane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The compound’s reactivity is influenced by the electronic and steric effects of the methyl group attached to the epoxide ring. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
1,2-Epoxy-1-methylcyclohexane can be compared with other similar compounds, such as:
-
1,2-Epoxycyclohexane
- Lacks the methyl group, resulting in different reactivity and steric effects.
- Used in similar applications but may exhibit different reaction rates and selectivities.
-
1,2-Epoxy-2-methylcyclohexane
- The methyl group is positioned differently, leading to variations in reactivity and product distribution in ring-opening reactions.
-
1,2-Epoxy-1-phenylcyclohexane
- Contains a phenyl group instead of a methyl group, significantly altering its electronic properties and reactivity.
属性
IUPAC Name |
1-methyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEKVYPYFQSFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873233 | |
| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713-33-3 | |
| Record name | 1,2-Epoxy-1-methylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2-epoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 1,2-epoxy-1-methylcyclohexane play in studying the reactivity of Cp2Ti(H)Cl?
A1: Researchers used this compound as a model epoxide to generate and study the reactivity of Cp2Ti(H)Cl []. The reaction between these two compounds allowed scientists to observe the production of hydrogen gas, confirming the instability of Cp2Ti(H)Cl and its tendency to undergo reductive elimination of hydrogen. This reaction also provided insight into the mechanism of Cp2TiCl-mediated epoxide ring-opening reactions.
Q2: How does the reaction stoichiometry between this compound and Cp2TiCl support the instability of Cp2Ti(H)Cl?
A2: Experimental results demonstrate a 1:1 stoichiometry for the reaction between Cp2TiCl and this compound []. Furthermore, the reaction produces 1 mole of hydrogen gas for every 2 moles of epoxide consumed. This stoichiometry aligns with the proposed mechanism where Cp2Ti(H)Cl, formed as an intermediate, decomposes into Cp2TiCl and hydrogen gas, with the latter being released as a byproduct.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


